N'-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Overview
Description
N’-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide typically involves the reaction of 4-ethoxyaniline with 4-isopropylbenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride to form the oxamide linkage. The reaction conditions may include:
- Solvent: Dichloromethane or toluene
- Base: Triethylamine or pyridine
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxamide linkage can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide: Similar structure with a methoxy group instead of an ethoxy group.
N’-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness
N’-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide is unique due to the presence of both ethoxy and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-25-18-11-9-17(10-12-18)22-20(24)19(23)21-13-15-5-7-16(8-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAIZPZFYSBOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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